N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide
Description
N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide is a complex organic compound that features a cyclopropyl group, a methylcyclohexyl group, and a tetrazole ring
Properties
IUPAC Name |
N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-13-2-4-15(5-3-13)23(16-6-7-16)17(24)12-22-18(19-20-21-22)14-8-10-25-11-9-14/h13-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDYAQGVBVNJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C2CC2)C(=O)CN3C(=NN=N3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Methylcyclohexyl Group: This step may involve the alkylation of cyclohexane derivatives, followed by functional group transformations to introduce the desired substituents.
Tetrazole Ring Formation: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or tetrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide involves its interaction with specific molecular targets. The cyclopropyl and tetrazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(4-methylcyclohexyl)amine
- N-cyclopropyl-N-(4-methylcyclohexyl)amine hydrochloride
Uniqueness
N-cyclopropyl-N-(4-methylcyclohexyl)-2-[5-(oxan-4-yl)tetrazol-1-yl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
